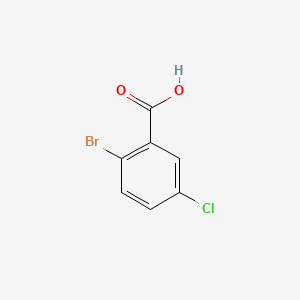

2-Bromo-5-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128879. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPJQQJBAQSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176133 | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21739-93-5 | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21739-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78CLH7Z88F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-chlorobenzoic acid, a pivotal halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, explores the rationale behind its synthesis and reactivity, and highlights its critical role as a versatile building block in modern organic and pharmaceutical chemistry.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted benzoic acid derivative whose utility in synthesis is largely dictated by the interplay of its three functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. These substituents create a unique electronic and steric environment on the aromatic ring, influencing its reactivity and physical properties.

Key Identifiers:

The compound's physical properties are summarized in the table below, compiled from various supplier and database sources. It typically presents as a stable, crystalline solid under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | White to light yellow or beige crystalline powder | [3], Fisher Scientific |

| Melting Point | 153-157 °C | [4] |

| Boiling Point | 318.8 ± 27.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [6][7] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Signature and Structural Elucidation

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. As a senior scientist, interpreting these spectra is key to verifying purity and confirming successful synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functionality. Key absorptions include a broad O-H stretching band typically found around 2500-3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching peak near 1700 cm⁻¹. The aromatic C-H stretches appear above 3000 cm⁻¹, while the fingerprint region below 1600 cm⁻¹ contains complex bands corresponding to C-C ring vibrations and C-Cl and C-Br stretches.[1][8][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak. A hallmark of this compound's mass spectrum is the characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio). This creates a unique cluster of peaks for the molecular ion [M]⁺ and key fragments, providing definitive confirmation of the elemental composition.[2][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned ¹H NMR spectrum is not readily found in the initial search, the expected spectrum would show three distinct aromatic proton signals. The chemical shifts and coupling constants of these signals would be influenced by the electronic effects of the three different substituents, allowing for unambiguous assignment of the substitution pattern on the benzene ring. ¹³C NMR would similarly show distinct signals for each of the seven carbon atoms.[11]

Chemical Reactivity and Synthetic Rationale

The synthetic utility of this compound stems from the predictable reactivity conferred by its substituents. Understanding the electronic interplay is crucial for designing effective synthetic strategies.

Electronic Effects and Acidity

The carboxylic acid group is a meta-director and a strong electron-withdrawing group (-I, -M).[12] Both the chlorine and bromine atoms are ortho-, para-directors but are also deactivating due to their strong inductive electron-withdrawing effect (-I), which outweighs their resonance donating effect (+M).[13]

This strong cumulative electron-withdrawing effect from all three substituents increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This is because the resulting carboxylate anion is stabilized by the delocalization of the negative charge into the electron-deficient aromatic ring.[4]

Key Reactions

-

Reactions at the Carboxylic Acid: The carboxyl group undergoes typical reactions such as esterification (reaction with an alcohol under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and amidation. These transformations are fundamental for incorporating the molecule into larger, more complex structures.[14]

-

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is challenging due to the deactivating nature of the existing groups. However, under forcing conditions, the directing effects of the halogens (ortho, para) would compete with the meta-directing effect of the carboxyl group.

-

Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, making it an invaluable synthon in medicinal chemistry.

Synthesis Protocol: Electrophilic Bromination of 2-Chlorobenzoic Acid

A common and industrially relevant method for preparing this compound is the direct electrophilic bromination of 2-chlorobenzoic acid. The challenge in this synthesis is achieving high regioselectivity for the desired 5-bromo isomer. The chloro group directs para, and the carboxylic acid directs meta; both effects guide the incoming electrophile to the C5 position.

The following diagram illustrates the mechanistic pathway for this transformation.

Caption: Mechanism of electrophilic bromination of 2-chlorobenzoic acid.

Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies.[7][15]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chlorobenzoic acid (1 eq.) in concentrated sulfuric acid at room temperature.

-

Bromination: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, ensuring the reaction temperature is maintained between 25-30°C.[5]

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will cause the crude product to precipitate out of the solution.

-

Isolation and Purification: Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield high-purity this compound.[5][7]

Self-Validation: The integrity of the final product must be confirmed by measuring its melting point and comparing it to the literature value, and by using spectroscopic methods (IR, NMR, MS) to confirm its structure and purity.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a commercially significant intermediate, most notably in the synthesis of modern antidiabetic drugs.[16]

Case Study: Synthesis of Dapagliflozin

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), used for the treatment of type 2 diabetes.[3][17] this compound serves as a critical starting material for constructing the C-aryl glucoside core of the drug.

The following workflow outlines its role in the synthesis.

Caption: Role of this compound in Dapagliflozin synthesis.

In this pathway, the benzoic acid is first activated and then reacted with a protected gluconolactone derivative via a Friedel-Crafts acylation.[17] The resulting intermediate is then subjected to a series of reduction and deprotection steps to yield the final active pharmaceutical ingredient (API). The high purity of the starting benzoic acid is essential for ensuring the quality and yield of the final drug product.[3][18]

Beyond Dapagliflozin, this compound is also a precursor for other SGLT2 inhibitors like Empagliflozin and serves as a versatile building block for creating new chemical entities in various therapeutic areas, including anti-inflammatory and cardiovascular research.[6][14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as toxic if swallowed and causes skin and serious eye irritation.[16][19]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a prime example of a strategic molecular building block whose value is derived from a deep understanding of its physical and chemical properties. Its carefully orchestrated arrangement of halogen and carboxyl substituents provides chemists with a versatile tool for constructing complex molecular architectures. Its central role in the synthesis of life-changing medications like Dapagliflozin underscores its importance and guarantees its continued relevance in the fields of chemical synthesis and drug development.

References

- 1. This compound | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. thetestmag.com [thetestmag.com]

- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 6. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]

- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(21739-93-5) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(21739-93-5) MS spectrum [chemicalbook.com]

- 11. 21739-92-4|5-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 12. youtube.com [youtube.com]

- 13. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 16. 5-bromo 2-chloro Benzoic Acid Manufacturer, Supplier from Vadodara [cleverpathway.com]

- 17. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 18. nbinno.com [nbinno.com]

- 19. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid (CAS No. 21739-93-5)

A Resource for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-Bromo-5-chlorobenzoic acid. It is designed to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind experimental choices and the strategic applications of this versatile molecule. The content is structured to deliver field-proven insights and validated protocols, ensuring scientific integrity and immediate applicability in a research and development setting.

Strategic Overview: The Molecular Utility of this compound

This compound is a halogenated aromatic carboxylic acid that holds significant value as a foundational building block in organic synthesis.[1] Its utility is not merely incidental; it is a direct consequence of the specific arrangement of its functional groups on the benzene ring. The molecule features a carboxylic acid, a bromine atom, and a chlorine atom, each offering a distinct handle for chemical manipulation. This strategic trifecta of reactive sites allows for a high degree of regioselectivity in synthetic transformations, making it a prized intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]

The true power of this molecule lies in the differential reactivity of its functional groups. The carboxylic acid at position 1 provides a nucleophilic and acidic center, ideal for forming amides, esters, or for directing metallation reactions. The bromine atom at the ortho-position (C2) is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds. The chlorine atom at the meta-position (C5) is less reactive in such couplings, allowing the bromine to be addressed selectively. This chlorine can be retained in the final product to modulate lipophilicity and electronic properties or can be targeted under more forcing conditions for further functionalization. This inherent orthogonality is the cornerstone of its strategic importance in multi-step synthetic campaigns.

Core Physicochemical & Spectroscopic Data

A fundamental understanding of the physical and spectral characteristics of this compound is paramount for its correct identification, handling, and use in quantitative experiments.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 21739-93-5 | |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline powder | |

| Melting Point | 153-157 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | |

| InChIKey | RBCPJQQJBAQSOU-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the aromatic protons. In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will exhibit three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm).

-

One proton will appear as a doublet, corresponding to the proton at C6, coupled to the proton at C4.

-

Another proton will appear as a doublet of doublets, corresponding to the proton at C4, coupled to the protons at C3 and C6.

-

The third aromatic proton at C3 will also appear as a doublet, coupled to the proton at C4.

-

A broad singlet corresponding to the acidic proton of the carboxylic acid group will also be present, typically downfield (>12 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (δ > 165 ppm) and six for the aromatic carbons, with the carbons bonded to the halogens exhibiting characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be prominent around 1700 cm⁻¹. The fingerprint region will contain absorptions for C-Br and C-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, providing a high degree of confidence in its identification.

Validated Synthesis Protocol: Bromination of 2-Chlorobenzoic Acid

While several synthetic routes to this compound exist, a common and reliable laboratory-scale method is the electrophilic bromination of 2-chlorobenzoic acid. This approach is favored for its regioselectivity, driven by the directing effects of the existing substituents. The chloro group is ortho-, para-directing, and the carboxylic acid group is meta-directing; both groups direct the incoming electrophile (bromine) to the C5 position.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Detailed Experimental Methodology

This protocol is adapted from established procedures.

Materials:

-

2-Chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Methanol

-

Deionized water

-

Ice

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, carefully add 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol) to concentrated sulfuric acid (40 mL) with stirring. Stir the mixture at 30°C until the solid is completely dissolved.

-

Bromination: To the clear solution, add N-bromosuccinimide (5.3 g, 0.03 mol) portion-wise, maintaining the temperature at 30°C.

-

Reaction: Continue stirring the reaction mixture at 30°C for approximately 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 80 mL of an ice-water slurry. A precipitate will form.

-

Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purification: Transfer the crude solid to a flask and add a mixture of methanol (24 mL) and water (36 mL). Heat the mixture to 60°C to dissolve the solid, then allow it to cool slowly to room temperature to recrystallize.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a cold 40% methanol-water solution, and dry under vacuum at 55°C for 6 hours.

Key Applications in Drug Discovery & Development

The unique structural features of this compound make it a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Cornerstone Intermediate for SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. It is a key building block for blockbuster drugs such as Dapagliflozin and Empagliflozin . In these syntheses, the carboxylic acid is typically used to form an amide bond, while the bromine atom is exploited for a C-C bond-forming cross-coupling reaction to construct the core of the drug molecule.

Suzuki Cross-Coupling Reactions

The bromine at C2 is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions to form biaryl structures, which are common motifs in medicinal chemistry.

Caption: Generalized scheme for the Suzuki coupling of this compound.

Causality: The choice of a palladium catalyst with phosphine ligands (e.g., Pd(PPh₃)₄) is critical. The electron-rich, sterically bulky phosphines facilitate the oxidative addition of the palladium(0) into the C-Br bond, which is the rate-limiting step of the catalytic cycle. The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

Amide Bond Formation

The carboxylic acid moiety is a versatile handle for constructing amide bonds, a ubiquitous linkage in pharmaceuticals. The reaction typically proceeds via activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.

Protocol Insight: The choice of coupling reagent is dictated by the substrate's sensitivity. For complex molecules with sensitive functional groups, milder peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed in the presence of a non-nucleophilic base (e.g., DIPEA) to minimize side reactions and racemization of chiral centers.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Summary: The compound is classified as acutely toxic if swallowed and is very toxic to aquatic life. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a strategically important and highly versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its three functional groups, which allows for selective and controlled transformations. A comprehensive understanding of its physicochemical properties, validated synthetic protocols, and key reaction pathways, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this molecule in the creation of novel and complex chemical entities. Its established role in the synthesis of leading pharmaceuticals underscores its continued importance in the field of organic chemistry.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-5-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic properties, synthesis, and reactivity of 2-Bromo-5-chlorobenzoic acid. It is an essential resource for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the nuanced interplay of the compound's substituents, which dictates its chemical behavior and utility as a key building block. Particular emphasis is placed on its critical role as a precursor in the synthesis of prominent pharmaceuticals, such as SGLT2 inhibitors. The guide integrates field-proven insights with detailed experimental considerations to deliver a self-validating and authoritative resource.

Introduction

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a chlorine atom in the meta position, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules.[1][2] This compound is particularly recognized for its role in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its structural features allow for selective chemical modifications, making it a crucial component in modern drug design and materials science.[2] This guide aims to provide a detailed exposition of its molecular architecture and chemical behavior, grounding theoretical principles in practical, experimental context.

Compound Identification and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This foundational data is critical for laboratory handling, safety, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 2-bromo-5-chloro- | [3] |

| CAS Number | 21739-93-5 | [3] |

| PubChem CID | 89027 | [3] |

| Molecular Formula | C₇H₄BrClO₂ | [3] |

| Molecular Weight | 235.46 g/mol | [3] |

| Appearance | White to off-white or brown powder/crystal | [4] |

| Melting Point | 153-157 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [4] |

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and functional groups in this compound is fundamental to its chemical properties. Spectroscopic techniques provide empirical data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak is observed around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.[5][6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a characteristic molecular ion peak.[8] Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a complex pattern of peaks. The most abundant isotopic combination will be [C₇H₄⁷⁹Br³⁵ClO₂]⁺. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The fragmentation of this compound is also expected to involve the cleavage of the C-Br and C-Cl bonds.[8][10]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from more readily available precursors. The choice of synthetic pathway is often dictated by factors such as cost, scalability, and the desired purity of the final product.

Synthesis from 2-Chlorobenzoic Acid

A common and regioselective method for the synthesis of this compound involves the direct bromination of 2-chlorobenzoic acid.[11] The directing effects of the substituents on the aromatic ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the bromine atom at the C5 position.[11]

Experimental Protocol: Bromination of 2-Chlorobenzoic Acid[13]

This protocol is based on a representative procedure found in the chemical literature.

Materials:

-

2-Chlorobenzoic acid

-

Concentrated Sulfuric Acid

-

N-Bromosuccinimide (NBS)

-

Sodium Sulfide (optional, as an inhibitor for isomer formation)

-

Methanol

-

Water

-

Ice

Procedure:

-

In a four-necked flask, add 2-chlorobenzoic acid (0.03 mol) and concentrated sulfuric acid (40 mL). If desired, sodium sulfide (0.012 mol) can be added as an inhibitor.

-

Stir the mixture at 30 °C until the solution becomes clear.

-

Add N-bromosuccinimide (0.03 mol) to the solution.

-

Continue the reaction for 10 minutes at 30 °C.

-

Slowly pour the reaction mixture into an ice-water bath (80 mL) to induce crystallization of the crude product.

-

Collect the crude product by filtration.

-

To purify the product, transfer the filter cake to a flask and add methanol (24 mL) and water (36 mL).

-

Heat the mixture to 60 °C, then allow it to cool naturally while stirring to promote crystallization.

-

Filter the purified product, wash with a 40% aqueous methanol solution (20 mL), and dry at 55 °C for 6 hours to obtain the final product as a white solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its three functional groups. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution. Both the bromine and chlorine atoms are deactivating but ortho-, para-directing. This complex interplay of electronic effects makes the aromatic ring generally electron-deficient and influences the regioselectivity of further reactions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and conversion to an acyl chloride. The formation of the acyl chloride, for instance, using thionyl chloride or oxalyl chloride, activates the molecule for subsequent Friedel-Crafts acylation reactions, a key step in the synthesis of certain pharmaceutical intermediates.[12]

Reactions at the Halogenated Aromatic Ring

The halogen atoms on the aromatic ring are sites for various synthetic transformations.

-

Suzuki Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[13] This allows for the selective introduction of aryl or vinyl groups at the C2 position.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the carboxylic acid group can activate the ring towards nucleophilic attack, allowing for the displacement of the halogen atoms under certain conditions.[11]

Applications in Drug Development

This compound is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[14]

Precursor to Dapagliflozin and Empagliflozin

This compound is a key starting material for the synthesis of Dapagliflozin and Empagliflozin.[14] The synthesis of these drugs involves a Friedel-Crafts acylation reaction where the acyl chloride of a derivative of this compound reacts with a substituted benzene ring.[12][15] This is followed by a series of steps including reduction and glycosylation to yield the final active pharmaceutical ingredient (API). The high purity of this compound is crucial for ensuring the quality and safety of the final drug product.[14][16]

Conclusion

This compound is a molecule of significant synthetic importance, underscored by its unique structural and electronic properties. This guide has provided a detailed overview of its molecular structure, spectroscopic signature, synthesis, and reactivity. Its role as a key building block in the synthesis of life-saving drugs like Dapagliflozin highlights the critical need for a thorough understanding of its chemistry. The insights and protocols presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their scientific endeavors.

References

- 1. This compound | 21739-93-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 5. This compound(21739-93-5) IR Spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. benchchem.com [benchchem.com]

- 14. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]

- 15. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-bromo-5-chlorobenzoic acid, a pivotal halogenated aromatic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its precise nomenclature, provides a detailed and rationalized synthetic protocol, and explores its significant role as a versatile building block in the creation of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is a disubstituted benzoic acid with the chemical formula C₇H₄BrClO₂. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a chlorine atom at specific positions.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. This name unambiguously defines the substitution pattern on the benzoic acid scaffold.

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement. Common synonyms include:

It is important to note that while "5-Bromo-2-chlorobenzoic acid" is a frequently used synonym, the IUPAC convention prioritizes the alphabetical order of the substituents (bromo before chloro), making "this compound" the preferred formal name.

| Identifier | Value |

| CAS Number | 21739-93-5[1][7] |

| PubChem CID | 89027[1][6] |

| EC Number | 244-559-0[1][7] |

| Molecular Formula | C₇H₄BrClO₂[1][6][8] |

| Molecular Weight | 235.46 g/mol [1][7][8] |

| InChIKey | RBCPJQQJBAQSOU-UHFFFAOYSA-N[1][7] |

| Appearance | White to light yellow or brown powder/crystal[2][6][8] |

| Melting Point | 153-157 °C[7][9] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The regioselective synthesis of this compound is a key challenge, with the goal of introducing the bromine atom specifically at the C-2 position and the chlorine atom at the C-5 position relative to the carboxylic acid group. One of the most direct and effective methods is the electrophilic bromination of 2-chlorobenzoic acid.

Rationale for the Synthetic Strategy

The chosen protocol leverages the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director and a deactivating group, while the chlorine atom is an ortho-, para-director and a deactivating group. In the electrophilic bromination of 2-chlorobenzoic acid, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the chlorine atom. The para position (C-5) is sterically more accessible and is favored, leading to the desired product.

Experimental Protocol: Electrophilic Bromination of 2-Chlorobenzoic Acid

This protocol is adapted from established industrial and laboratory procedures.

Materials:

-

2-Chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium sulfide (Na₂S) (optional, as an inhibitor for side reactions)

-

Methanol

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the sulfuric acid, cautiously add 4.7 g (0.03 mol) of 2-chlorobenzoic acid. If desired, 0.936 g (0.012 mol) of sodium sulfide can be added as a catalyst to inhibit the formation of the 4-bromo isomer[10]. Stir the mixture at 30°C for approximately 20 minutes until the solution becomes clear[11].

-

Bromination: Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) to the reaction mixture[11]. Continue stirring at 30°C for another 10 minutes[11].

-

Quenching and Crystallization: Slowly pour the reaction mixture into an 80 mL ice-water bath to precipitate the crude product[11].

-

Purification:

-

Collect the crude product by filtration.

-

Transfer the filter cake to a clean flask and add a mixture of 24 mL of methanol and 36 mL of water[11].

-

Heat the suspension to 60°C to dissolve the solid, then allow it to cool naturally while stirring to induce crystallization[11].

-

Filter the purified product, wash it with 20 mL of a 40% aqueous methanol solution, and dry it at 55°C for 6 hours[11]. This process can yield a product with a purity exceeding 99%[12].

-

Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a highly valued building block in medicinal chemistry due to its unique electronic and structural properties imparted by the halogen substituents. These properties allow for its versatile use in the synthesis of complex pharmaceutical agents.

Key Intermediate for SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes[4][8]. It is a crucial starting material for the synthesis of drugs like Dapagliflozin and Empagliflozin[8][12].

The synthesis of these SGLT2 inhibitors often involves a Friedel-Crafts acylation reaction where this compound is first converted to its acid chloride, which then reacts with a suitable aromatic compound. This is followed by a series of reduction and coupling reactions to construct the final drug molecule.

Role in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals, such as herbicides and pesticides[6]. Its halogenated structure can be leveraged to design molecules with specific biological activities for crop protection. In material science, it is used in the synthesis of specialty polymers and dyes[6].

Illustrative Synthetic Pathway: Empagliflozin

The following diagram illustrates a simplified synthetic pathway for Empagliflozin, highlighting the central role of this compound.

Caption: Simplified synthesis of Empagliflozin.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed[1]. It can cause skin and serious eye irritation, and may cause respiratory irritation[2][5]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its well-defined IUPAC nomenclature and a plethora of synonyms are important for its identification. The synthetic protocol detailed in this guide provides a reliable method for its preparation, with a clear understanding of the underlying chemical principles. Its role as a key intermediate in the synthesis of important pharmaceuticals like SGLT2 inhibitors underscores its value in the ongoing quest for new and effective therapies. Researchers and drug development professionals can leverage the information in this guide to facilitate their work with this versatile and important molecule.

References

- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]

- 2. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 7. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

Spectral Analysis of 2-Bromo-5-chlorobenzoic Acid: A Technical Guide

Introduction: The Structural Imperative

2-Bromo-5-chlorobenzoic acid (CAS No. 21739-93-5) is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical synthesis and materials science.[1][2] Its utility as a chemical intermediate and building block stems from the specific reactivity conferred by the substituent pattern on the benzene ring. The bromine atom at the 2-position, the chlorine at the 5-position, and the carboxylic acid at the 1-position create a unique electronic and steric environment that dictates its role in complex molecular architectures.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. The subtle difference between isomers, such as the commercially available 5-Bromo-2-chlorobenzoic acid, can lead to vastly different biological activities and reaction outcomes.[3][4] This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize and validate the identity and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental principles, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

While a definitive experimental NMR spectrum for this compound is not widely available in common spectral databases as of this writing, we can confidently predict the expected ¹H and ¹³C NMR spectra. This prediction is based on established principles of substituent chemical shift (SCS) effects, where the electronic properties of the bromine, chlorine, and carboxylic acid groups influence the magnetic environment of each nucleus in the aromatic ring.[5]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a characteristic broad singlet at a significantly downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 2.5 Hz | Ortho to the electron-withdrawing COOH group and meta to the Cl group. |

| H-4 | ~ 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 8.7 Hz, 2.5 Hz | Ortho to the Cl group and meta to both the Br and COOH groups. |

| H-3 | ~ 7.4 - 7.6 | Doublet (d) | J ≈ 8.7 Hz | Ortho to the Br group and meta to the COOH group. |

| -COOH | ~ 10 - 13 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, subject to hydrogen bonding and solvent effects.[6] |

Disclaimer: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 165 - 170 | Typical range for an aromatic carboxylic acid carbon.[7] |

| C-1 | ~ 133 - 136 | Quaternary carbon attached to the COOH group. |

| C-2 | ~ 120 - 123 | Quaternary carbon attached to the electronegative Br atom. |

| C-3 | ~ 134 - 137 | Aromatic CH carbon. |

| C-4 | ~ 131 - 134 | Aromatic CH carbon. |

| C-5 | ~ 130 - 133 | Quaternary carbon attached to the electronegative Cl atom. |

| C-6 | ~ 132 - 135 | Aromatic CH carbon. |

Disclaimer: These are predicted values. Quaternary carbon signals (C-1, C-2, C-5) are often of lower intensity.

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized method for acquiring high-quality NMR spectra of solid aromatic carboxylic acids.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which may exchange in other solvents.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer): [5]

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Set the probe temperature to a standard value, typically 25 °C (298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -2 to 16 ppm.

-

Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration, especially if the carboxyl proton is of interest.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ peak to δ 39.52 ppm.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.[8]

Interpretation of the IR Spectrum

The key diagnostic absorptions confirm the presence of the carboxyl and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (dimer) |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |

| ~1290 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| Below 800 | Medium-Strong | C-Cl, C-Br stretch | Aryl Halides |

Source: Data derived from NIST Chemistry WebBook and PubChem.[8][9]

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ further confirms this group. The presence of aromatic C=C stretching bands and aryl-halide stretches completes the structural picture.[10]

Experimental Protocol: KBr Pellet Method for FTIR

This method is a classic and robust technique for analyzing solid samples.

-

Materials Preparation:

-

Use spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove absorbed moisture, then store it in a desiccator.[11]

-

Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry.

-

-

Sample Grinding and Mixing:

-

Place ~1-2 mg of the this compound sample into the agate mortar.

-

Add ~150-200 mg of the dried KBr powder. The sample-to-KBr ratio should be approximately 1:100.[11]

-

Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This step is critical to minimize light scattering and produce a high-quality spectrum.

-

-

Pellet Pressing:

-

Carefully transfer a portion of the powder mixture into the collar of a 13 mm pellet die.

-

Assemble the die and place it in a hydraulic press.

-

If available, connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause cloudy pellets.

-

Slowly apply pressure, increasing to approximately 8-10 tons. Hold the pressure for 2-3 minutes.

-

-

Data Acquisition:

-

Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet should be obtained.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum with the sample chamber empty.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a structural fingerprint.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[12] This results in a cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Ion Identity | Description |

| 234, 236, 238 | [M]⁺ | Molecular ion cluster. The peak at 234 corresponds to [C₇H₄⁷⁹Br³⁵ClO₂]⁺. The relative intensities of the M, M+2, and M+4 peaks confirm the presence of one Br and one Cl atom. |

| 217, 219, 221 | [M-OH]⁺ | Loss of a hydroxyl radical (-17 Da). |

| 189, 191, 193 | [M-COOH]⁺ | Loss of the carboxyl group (-45 Da), forming the C₆H₃BrCl⁺ fragment.[13] |

| 110 | [C₆H₃Cl]⁺ | Loss of Br and COOH. |

| 75 | [C₆H₃]⁺ | Benzene ring fragment after loss of all substituents. |

Source: Data derived from NIST Chemistry WebBook.[14]

The presence of the molecular ion cluster around m/z 234-238 provides definitive evidence of the compound's molecular formula. The subsequent fragmentation, particularly the loss of the hydroxyl and carboxyl groups, is characteristic of benzoic acids.[13]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI-MS)

This protocol describes a general procedure for analyzing a solid, thermally stable organic compound via a direct insertion probe.

-

Sample Preparation:

-

Load a small amount of the crystalline sample (typically < 1 mg) into a clean capillary tube.

-

-

Instrument Setup:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Set the ion source to Electron Ionization (EI) mode.

-

The standard electron energy is 70 eV. This energy is high enough to cause reproducible fragmentation while maximizing ionization efficiency.

-

Set the ion source temperature (e.g., 200-250 °C) to ensure volatilization of the sample without thermal degradation.

-

-

Data Acquisition:

-

Insert the direct insertion probe into the vacuum interlock.

-

Once the vacuum is restored, slowly advance the probe tip towards the ion source.

-

Begin acquiring mass spectra over a suitable range (e.g., m/z 40-300).

-

Gently heat the probe according to a programmed temperature ramp (e.g., 25°C to 250°C at 20°C/min). This will cause the sample to sublimate directly into the ion source.

-

Monitor the total ion chromatogram (TIC). The signal will increase as the sample volatilizes and then decrease as the sample is consumed.

-

The final spectrum is typically an average of the scans across the chromatographic peak or the background-subtracted spectrum at the peak maximum.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. While a predictive model for NMR is necessitated by the current lack of public experimental data, the principles are well-founded. The distinct signatures in IR spectroscopy confirm the essential functional groups, and mass spectrometry provides an unambiguous determination of the molecular weight and a fragmentation pattern consistent with the proposed structure. For any researcher or drug development professional working with this compound, adherence to these rigorous analytical practices is the foundation of scientific integrity and successful synthesis programs.

References

- 1. This compound 96 21739-93-5 [sigmaaldrich.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. This compound | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound(21739-93-5) IR Spectrum [m.chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzoic Acid in Organic Solvents

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of 2-bromo-5-chlorobenzoic acid in various organic solvents. This document delineates the physicochemical properties of the compound, theoretical underpinnings of solubility, and robust experimental protocols for its quantitative determination. In the absence of extensive published quantitative data for this compound, this guide provides a framework for its determination and leverages data from structurally analogous compounds to inform experimental design and expected outcomes.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis is largely dictated by its solubility in various organic media, which governs reaction kinetics, product purification, and formulation. A comprehensive understanding of its solubility profile is therefore not merely academic but a cornerstone for process optimization, enabling chemists to make informed decisions on solvent selection for synthesis, crystallization, and formulation.

This guide provides a multi-faceted approach to understanding and determining the solubility of this compound. It begins with an overview of the compound's key physicochemical properties, which are intrinsic determinants of its solubility. Subsequently, it delves into the theoretical framework of solubility, with a focus on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) as a predictive tool. The core of this guide is dedicated to detailed, field-proven experimental protocols for the quantitative determination of solubility, including gravimetric, UV-Vis spectroscopic, and titrimetric methods. Finally, it presents available qualitative solubility information for the target compound and quantitative data for structurally similar benzoic acids to provide a practical frame of reference.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics is the first step in predicting and experimentally determining its solubility in various solvents.

| Property | Value | Source |

| Chemical Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Melting Point | 153-157 °C | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| pKa | ~2.48 (Predicted) | [5] |

| Structure |

The presence of a carboxylic acid group confers polar characteristics and the capacity for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The aromatic ring is nonpolar, while the bromine and chlorine substituents add to the molecular weight and introduce polarity through their electronegativity. The interplay of these features—the polar carboxylic acid, the nonpolar aromatic ring, and the polar halogen substituents—results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of organic solvents.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental qualitative guideline in solubility prediction. It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), are expected to be effective at dissolving this compound. This is due to their ability to engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the C-Br and C-Cl bonds. Aprotic polar solvents like acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can also act as good solvents through dipole-dipole interactions and by accepting hydrogen bonds.

-

Nonpolar Solvents: Nonpolar solvents, such as heptane and toluene, are generally expected to be poorer solvents for this compound. While the benzene ring of this compound has a nonpolar character that can interact favorably with these solvents through London dispersion forces, the polar carboxylic acid and halogen groups will have unfavorable interactions, limiting solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra=4(δDsolute−δDsolvent)2+(δPsolute−δPsolvent)2+(δHsolute−δHsolvent)2Experimental Determination of Solubility

The following section provides detailed protocols for three common and reliable methods for determining the solubility of a solid compound in an organic solvent. The choice of method depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

General Workflow for Solubility Determination

The experimental determination of solubility generally follows a consistent workflow, irrespective of the specific analytical technique employed for quantification.

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Protocol:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed, pre-weighed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully transfer a known volume (e.g., 5 mL) of the clear supernatant to a pre-weighed, dry evaporating dish using a volumetric pipette.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying the residue in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant taken) * 100

-

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

-

Sealed Vial: Prevents solvent evaporation during equilibration, which would alter the concentration.

-

Drying to Constant Weight: Guarantees that all the solvent has been removed and only the solute mass is being measured.

UV-Vis Spectroscopic Method

This method is suitable if the solute has a distinct UV-Vis absorbance profile in the chosen solvent and follows the Beer-Lambert law.

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After phase separation, carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility (mol/L or g/L) = Concentration of diluted sample * Dilution factor

-

Causality Behind Experimental Choices:

-

Calibration Curve: Essential for converting the measured absorbance of the unknown sample into a concentration.

-

λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Dilution: Saturated solutions often have high concentrations that result in absorbances outside the linear range of the spectrophotometer. Dilution is necessary for accurate quantification.

Titrimetric Method

Given that this compound is a carboxylic acid, its concentration in a saturated solution can be determined by titration with a standardized strong base.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution in the organic solvent as previously described.

-

Titration:

-

Accurately transfer a known volume of the clear supernatant to an Erlenmeyer flask.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein, depending on the solvent system).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent) until the endpoint is reached (persistent color change).

-

-

Calculation:

-

Use the stoichiometry of the acid-base reaction (1:1 for a monoprotic acid) and the volume and concentration of the titrant to calculate the moles of the acid in the aliquot.

-

Solubility (mol/L) = (Moles of base used) / (Volume of supernatant titrated in L)

-

Causality Behind Experimental Choices:

-

Standardized Base: The concentration of the titrant must be accurately known to allow for a precise calculation of the analyte's concentration.

-

Indicator: Provides a clear visual indication of the equivalence point of the titration. In some non-aqueous systems, a potentiometric titration may be more accurate.

-

Solvent for Titrant: The base should be dissolved in a solvent that is miscible with the solvent used for the saturated solution to ensure a homogeneous titration medium.

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound is not abundant in publicly available literature, qualitative information and data for structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound

Several sources indicate that this compound is readily soluble in many organic solvents but has low solubility in water.

| Solvent | Type | Reported Solubility |

| Water | Polar Protic | Insoluble[5] |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[] |

Quantitative Solubility of Structurally Similar Compounds

To provide a quantitative frame of reference, the following table presents solubility data for 2-bromobenzoic acid and 3-chlorobenzoic acid in various organic solvents. It is important to note that while these compounds are structurally similar, the presence and position of the halogen substituents will influence the solubility, and these values should be considered as estimates for this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| 2-Bromobenzoic Acid | Ethanol (95%) | Room Temp. | 10 | [7] |

| 2-Bromobenzoic Acid | Hot Water | - | Slightly Soluble | [8] |

| 3-Chlorobenzoic Acid | Cold Water | - | ~0.035 | [9] |

| 3-Chlorobenzoic Acid | Hot Water | - | More Soluble | [9] |

| 3-Chlorobenzoic Acid | Benzene | - | Slightly Soluble | [9] |

| 3-Chlorobenzoic Acid | Alcohol | - | Slightly Soluble | [9] |

| 3-Chlorobenzoic Acid | Ether | - | Slightly Soluble | [9] |

Based on this data, it can be inferred that this compound will likely exhibit good solubility in polar protic solvents like ethanol and limited solubility in water. Its solubility in other organic solvents will be a function of the solvent's polarity and hydrogen bonding capabilities.

Logical Framework for Solvent Selection in Research and Development

The selection of an appropriate solvent is a critical decision at various stages of research and development, from initial synthesis to final formulation. The solubility of this compound directly impacts these processes.

Caption: Logical relationships between solubility and key R&D stages.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing its physicochemical properties, theoretical underpinnings, and detailed experimental protocols for its determination. While quantitative data for the target compound remains sparse, the provided methodologies and comparative data for structurally similar compounds offer a robust framework for researchers to conduct their own solubility studies. A thorough understanding and experimental determination of solubility are indispensable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 21739-93-5 [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. This compound CAS#: 21739-93-5 [m.chemicalbook.com]

- 7. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-5-chlorobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 21739-93-5), a key intermediate in pharmaceutical and fine chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying molecular principles governing these critical physical properties. We delve into the structural and intermolecular forces that define the compound's thermal behavior and present standardized, field-proven protocols for its empirical determination. The guide is structured to provide both theoretical grounding and practical, actionable methodologies, ensuring a thorough understanding for both process development and quality control applications.

Core Physicochemical and Structural Data

This compound is a disubstituted aromatic carboxylic acid. Its physical state and thermal transition points are direct consequences of its molecular structure. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21739-93-5 | [1] |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [1] |

| Appearance | Solid, crystalline powder | |

| Melting Point | 153-157 °C | [1] |